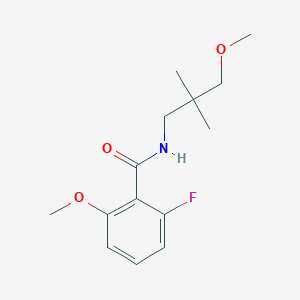
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide, also known as CR845, is a non-opioid analgesic drug that is currently being researched for its potential use in treating pain. This drug has shown promising results in preclinical studies, making it a potential alternative to opioids for pain management.
Wirkmechanismus
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide works by activating the kappa opioid receptor (KOR) in the central nervous system. This activation leads to the release of dynorphin, a naturally occurring peptide that has analgesic effects. Unlike other opioids, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide does not activate the mu opioid receptor, which is responsible for many of the negative side effects associated with opioid use.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. It has also been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. In addition, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pruritus in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it has been shown to have analgesic effects without the negative side effects associated with opioids. This makes it a potential alternative to opioids for pain management in both clinical and research settings. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it is still in the early stages of research and its full potential has not yet been realized.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide. One direction is to further investigate its potential use in treating pain and pruritus in clinical settings. Another direction is to investigate its potential use in combination with other drugs for pain management. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide and to identify any potential long-term side effects.
Synthesemethoden
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with tert-butyl acetate to form the intermediate tert-butyl(4-chloro-2-fluorophenyl)carbamate. This intermediate is then reacted with 1,1-dimethylpropylamine and acetic anhydride to form 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is being researched for its potential use in treating pain. It has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is also being studied for its potential use in treating pruritus (itching) associated with various medical conditions.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(2-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-4-13(2,3)16-12(17)7-9-5-6-10(14)8-11(9)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOAVRNTYNVTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![N-(2,4-dimethylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395117.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5395121.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)


![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395152.png)
![1-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5395160.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5395179.png)
![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5395199.png)
![1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5395213.png)